11-Hydroxy-10,17,17-trimethylgona-4,13-dien-3-one
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: Nordinone can be synthesized through various chemical reactions involving its precursor compounds. The synthesis typically involves the hydroxylation of 17,17-dimethyl-18-norandrosta-4,13-dien-3-one under specific conditions to introduce the hydroxyl group at the 11α position .
Industrial Production Methods: Industrial production of Nordinone may involve large-scale fermentation processes using Monocillium nordinii, followed by extraction and purification of the compound. The exact conditions and methods can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions: Nordinone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nordinone can yield 11-keto derivatives, while reduction can produce 11α-hydroxy derivatives .
Scientific Research Applications
Nordinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its role in fungal metabolism and its effects on cellular processes.
Medicine: Investigated for its potential antiandrogenic effects, which could be useful in treating conditions like prostate cancer.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research.
Mechanism of Action
Nordinone exerts its effects primarily through its antiandrogen properties. It binds to androgen receptors, inhibiting the action of androgens like testosterone. This inhibition can disrupt the normal function of androgen-dependent pathways, leading to reduced cell proliferation in androgen-sensitive tissues .
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen, with similar steroidal structure.
Testosterone: The primary male sex hormone, structurally similar but with different functional groups.
Dihydrotestosterone: A potent androgen derived from testosterone, with a similar core structure.
Uniqueness of Nordinone: Nordinone’s uniqueness lies in its specific hydroxylation pattern and its origin from fungal metabolism. Unlike other similar compounds, Nordinone has distinct antiandrogen properties and a unique biosynthetic pathway .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
11-hydroxy-10,17,17-trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-19(2)8-7-14-15-5-4-12-10-13(21)6-9-20(12,3)18(15)17(22)11-16(14)19/h10,15,17-18,22H,4-9,11H2,1-3H3 |
InChI Key |
ALFAUJVLIRDQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
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